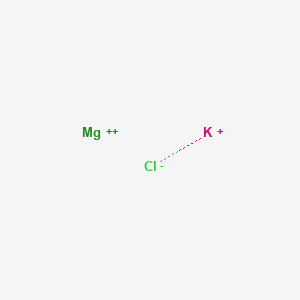
Magnesium;potassium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium potassium chloride is a chemical compound with the formula Cl3KMg. It is composed of magnesium, potassium, and chloride ions. This compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium potassium chloride can be synthesized through several methods. One common method involves the reaction of magnesium chloride with potassium chloride in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the salts.
Industrial Production Methods
In industrial settings, magnesium potassium chloride is often produced through the electrolysis of molten salts. This process involves heating a mixture of magnesium chloride, potassium chloride, and other salts to high temperatures, followed by electrolysis to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium potassium chloride undergoes various chemical reactions, including:
Combination reactions: Where it combines with other elements or compounds to form new products.
Decomposition reactions: Where it breaks down into simpler substances.
Single-replacement reactions: Where one element in the compound is replaced by another element.
Double-replacement reactions: Where elements in two different compounds exchange places.
Common Reagents and Conditions
Common reagents used in reactions with magnesium potassium chloride include acids, bases, and other salts. The reactions are often carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from reactions involving magnesium potassium chloride depend on the specific reagents and conditions used. For example, reacting it with hydrochloric acid can produce magnesium chloride and potassium chloride .
Aplicaciones Científicas De Investigación
Magnesium potassium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of magnesium potassium chloride involves its role as an electrolyte in the body. It helps maintain fluid balance, supports muscle function, and regulates nerve signaling. Magnesium ions act as cofactors for various enzymes, while potassium ions are crucial for maintaining cellular membrane potential .
Comparación Con Compuestos Similares
Magnesium potassium chloride can be compared with other similar compounds such as:
Magnesium chloride: Used primarily as a source of magnesium in various applications.
Potassium chloride: Commonly used as a potassium supplement and in fertilizers.
Sodium chloride: Widely used as table salt and in industrial applications.
Magnesium potassium chloride is unique due to its combined properties of both magnesium and potassium, making it useful in applications where both ions are required .
Propiedades
Fórmula molecular |
ClKMg+2 |
|---|---|
Peso molecular |
98.86 g/mol |
Nombre IUPAC |
magnesium;potassium;chloride |
InChI |
InChI=1S/ClH.K.Mg/h1H;;/q;+1;+2/p-1 |
Clave InChI |
SEMYAGXUFFHEEB-UHFFFAOYSA-M |
SMILES canónico |
[Mg+2].[Cl-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![DOTA-[Tyr3]-Octreotide Acid](/img/structure/B14754136.png)

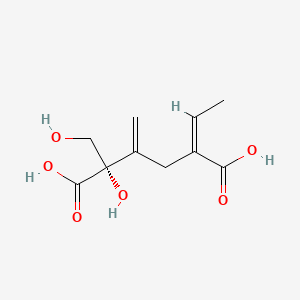
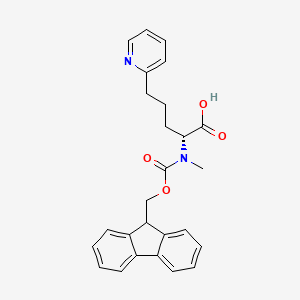
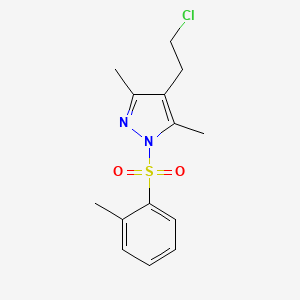

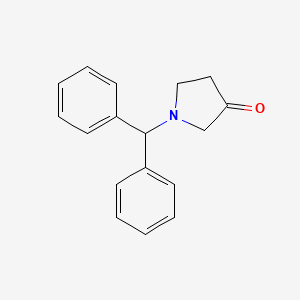
![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid](/img/structure/B14754169.png)
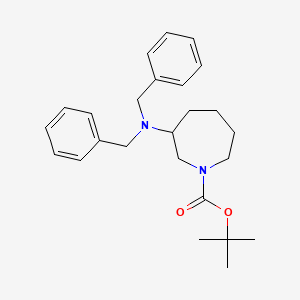
![2,4-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14754181.png)
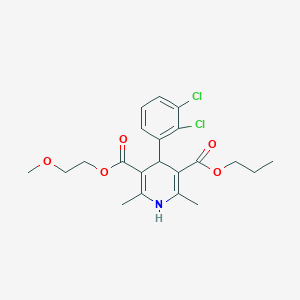

![Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]-](/img/structure/B14754204.png)
![[1,2]oxazolo[4,5-g][1,2]benzoxazole](/img/structure/B14754211.png)
